![molecular formula C14H24N2O B2501223 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one CAS No. 332144-70-4](/img/structure/B2501223.png)
5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one is a heterocyclic molecule that features a cyclohexenone core with a piperidine moiety attached through an amino linkage. This structure is indicative of a potential for diverse chemical reactivity and biological activity, given the presence of both the piperidine ring, known for its presence in various pharmacologically active compounds, and the reactive enone system.
Synthesis Analysis
The synthesis of related piperidine-containing compounds has been demonstrated through various methods. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile has been used to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which suggests that similar multi-component strategies could be applicable for the synthesis of 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one . Additionally, the synthesis of piperidine derivatives has been achieved through carbonyl ene and Prins cyclisations, indicating that such cyclisation reactions could be relevant for constructing the cyclohexenone core of the target molecule .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by NMR spectroscopy and crystallography. For example, the structure of a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was elucidated using NMR, revealing a chair conformation with equatorial orientation of substituents . Similarly, the crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one showed intermolecular hydrogen bonds and a chair conformation for the piperidinyl ring . These studies suggest that detailed structural analysis of 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one would likely involve similar techniques.
Chemical Reactions Analysis
The reactivity of piperidine-containing compounds can vary widely. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involved the reaction of β-enamine diketones with various N-mono-substituted hydrazines . This indicates that the piperidine moiety can participate in reactions with hydrazines, which could be relevant for further functionalization of the target molecule. Additionally, the modified Mannich condensation used to synthesize a piperidin-4-one derivative suggests that Mannich-type reactions could be a viable route for introducing additional substituents onto the piperidine ring of the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For example, the presence of dichlorophenyl groups in a piperidin-4-one derivative led to significant deshielding of certain protons in NMR studies, indicating that electronic effects of substituents can have a pronounced impact on the molecule's properties . The crystal structure studies of isothiazolopyridinone derivatives also provide insights into the solid-state conformation and packing of such molecules, which can affect their physical properties . These findings suggest that the physical and chemical properties of 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one would need to be characterized through a combination of spectroscopic and crystallographic methods to fully understand its behavior and potential applications.
Wissenschaftliche Forschungsanwendungen
Antitumor Evaluation
One significant application of compounds related to 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one is in the field of antitumor research. A study by Al-Omran, Mohareb, and El-Khair (2014) explored the synthesis and evaluation of certain derivatives, which showed higher inhibitory effects towards tumor and normal cell lines than the reference drug, doxorubicin (Al-Omran, F., Mohareb, R., & El-Khair, A., 2014).
Antibacterial Activity
Compounds derived from 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one have also been found to possess antibacterial properties. Vinoth, Vadivel, and Lalitha (2021) reported the synthesis of derivatives that showed promising antibacterial activities against human pathogenic bacteria (Vinoth, N., Vadivel, P., & Lalitha, A., 2021).
Anti Neoplastic Activity
Another important application area is in anti-neoplastic activity. Arul and Smith (2016) evaluated the anti-cancer activity of a novel 1, 2, 4 - triazole derivative, including a piperidin-1-ylmethyl component, against tumor-induced male Swiss albino mice (Arul, K., & Smith, A., 2016).
Experimental and Theoretical Properties
The experimental and theoretical properties of compounds related to 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one have been extensively studied. Fatima et al. (2021) explored the properties of AMINE DIMEDONE, a derivative, using various spectroscopic techniques and molecular docking studies (Fatima, A., Bhadoria, J., Srivastava, S., Verma, I., Siddiqui, N., & Javed, S., 2021).
Synthesis of Spiro-fused Piperidines
Lohar et al. (2016) developed an environmentally benign process for synthesizing 3,5-dispirosubstituted piperidines using iron(III) trifluroacetate in aqueous micellar medium, showcasing the versatility of compounds related to 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one (Lohar, T., Jadhav, S., Kumbhar, A., Mane, A. H., & Salunkhe, R. S., 2016).
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-(piperidin-4-ylmethylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2)8-12(7-13(17)9-14)16-10-11-3-5-15-6-4-11/h7,11,15-16H,3-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAMZXZKUKFMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2CCNCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.